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apo-Enterobactin

Siderophore transport Periplasmic binding protein Iron uptake

Researchers requiring the iron-free precursor for enterobactin biology cannot substitute FeEnt or synthetic analogs. apo-Enterobactin is the mandatory substrate for IroE esterase assays (hydrolyzes trilactone) and the correct ligand for FepB binding studies (Kd = 60 nM vs 30 nM for FeEnt). - **Key application**: Gold-standard Fe³⁺ chelator (Ka ≈ 10⁵² M⁻¹); benchmark for synthetic siderophores - **Medicinal chemistry**: Starting scaffold for siderophore-antibiotic conjugates (SACs) targeting Gram-negatives - **Quality**: High-purity, iron-free form validated for transport & enzyme studies

Molecular Formula C30H29N3O16
Molecular Weight 687.6 g/mol
Cat. No. B10823476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameapo-Enterobactin
Molecular FormulaC30H29N3O16
Molecular Weight687.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)OCC(C(=O)OCC(C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O
InChIInChI=1S/C30H29N3O16/c34-10-16(31-25(41)13-4-1-7-19(35)22(13)38)29(46)49-12-18(33-27(43)15-6-3-9-21(37)24(15)40)30(47)48-11-17(28(44)45)32-26(42)14-5-2-8-20(36)23(14)39/h1-9,16-18,34-40H,10-12H2,(H,31,41)(H,32,42)(H,33,43)(H,44,45)/t16-,17-,18-/m0/s1
InChIKeyNTWRWGRCGVKQNS-BZSNNMDCSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

apo-Enterobactin Overview


Apo-Enterobactin (iron-free enterobactin) is the non‑ferric precursor of the triscatecholate siderophore enterobactin, synthesized by Gram‑negative bacteria under iron‑limiting conditions to scavenge environmental Fe³⁺ [1]. As a cyclic trilactone of three 2,3‑dihydroxybenzoyl‑L‑serine residues (C₃₀H₂₉N₃O₁₆, MW 687.6), it is the apo‑form of the strongest known iron chelator in nature, with a formation constant Kf ≈ 10⁴⁹ for the ferric complex [2]. Its primary utility lies in its ability to bind Fe³⁺ and subsequently be recognized by the dedicated outer‑membrane receptor FepA and the periplasmic binding protein FepB, making it a critical tool for investigating bacterial iron uptake, host‑pathogen interactions, and Trojan‑horse drug delivery strategies [1].

Siderophore transport and periplasmic binding studies
IroE/Fes esterase substrate specificity assays
Iron chelation thermodynamics and scaffold benchmarking
Antimicrobial screening context (Gram-positive)
Trojan-horse antibiotic conjugate synthesis

Why apo-Enterobactin Cannot Be Substituted


Substituting apo‑Enterobactin with structurally related catecholate siderophores or synthetic analogs fails to reproduce the native iron‑uptake phenotype in Gram‑negative bacteria. The FepA outer‑membrane receptor and FepB periplasmic binding protein exhibit stringent specificity for an unsubstituted catecholate iron‑center and the trilactone backbone; analogs lacking these features show little or no binding and transport [1]. Moreover, the apo‑siderophore itself is a substrate for the FepB binding protein with quantifiable affinity (Kd = 60 nM), underscoring that the iron‑free state is biologically recognized and not merely a passive precursor [2]. In contrast, many synthetic enterobactin mimics (e.g., TRENCAM‑3,2‑HOPO, MeMEEtTAM) are completely inactive in FepA‑mediated uptake, while glycosylated variants like salmochelin S1 evade host‑immune sequestration but may exhibit altered receptor affinities [1]. The evidence below quantifies these critical differences.

FepA outer membrane receptor
Apo-enterobactin is not recognized by FepA; only ferric enterobactin binds, so substitution may block uptake studies.
IroE esterase substrate mismatch
IroE preferentially processes the apo form; using FeEnt may yield minimal hydrolysis and false-negative results.
Immunomodulatory and enzyme-inhibitory properties
Only apo-Ent has reported MPO inhibition and macrophage modulation; ferric enterobactin and simplified analogs may not replicate these activities.

apo-Enterobactin Comparative Evidence


FepB Binding Affinity: apo vs. ferric

Purified FepB binds apo‑Enterobactin with an affinity (Kd = 60 nM) that is within a factor of two of the ferric‑Enterobactin complex (Kd = 30 nM). In contrast, FepB does not bind the heterologous siderophore ferric‑Agrobactin at detectable levels, demonstrating that the apo‑siderophore is specifically recognized by the transport machinery [1]. This binding is not an artifact of the apo‑state, as the enantio‑enterobactin complex also binds (Kd = 15 nM), highlighting the importance of the catecholate framework.

FepB Binding Affinity
Head-to-head
apo-Ent Kd = 60 nM FeEnt Kd = 30 nM
Distinct affinity confirms non-interchangeability in periplasmic transport.
Fluorescence quenching assay; purified FepB.
Siderophore transport Periplasmic binding protein Iron uptake

IroE Esterase Substrate Specificity

Among seven enterobactin analogs tested, only ferric‑enantioenterobactin and ferric‑TRENCAM (which retains the unsubstituted catecholate iron center) bound FepA with high affinity (Kd ≈ 20 nM). Ferric complexes of analogs with altered chelating groups (TRENCAM‑3,2‑HOPO, TREN‑Me‑3,2‑HOPO, MeMEEtTAM, MeME‑Me‑3,2‑HOPO, K3MECAMS, agrobactin A) showed no detectable binding or transport through FepA [1]. This demonstrates that even minor modifications to the chelation center abrogate recognition, whereas apo‑Enterobactin, once loaded with iron, forms the native ferric‑Enterobactin complex that is the optimal ligand for FepA.

IroE Substrate Specificity
Method context
IroE preferentially hydrolyzes apo-enterobactin; minimal activity toward ferric enterobactin
Apo-form is required for IroE esterase studies; substitution may cause false-negative results.
In vitro esterase assay; purified IroE and Fes enzymes.
Outer membrane receptor Siderophore selectivity FepA

C. jejuni Iron Delivery: Enterobactin vs. Analogs

Bacillibactin (Gram‑positive siderophore) and enterobactin (Gram‑negative) both utilize trilactone backbones but differ in their iron‑release mechanisms. The enterobactin‑specific esterase Fes hydrolyzes only the tri‑L‑serine trilactone of enterobactin and cannot cleave bacillibactin. In contrast, the bacillibactin esterase BesA is less specific and hydrolyzes both siderophores. Additionally, the solution thermodynamic stability of the ferric‑enterobactin complex is higher than that of ferric‑bacillibactin, a difference attributed to the glycine spacers in bacillibactin that alter iron‑coordination geometry [1].

Iron Delivery (C. jejuni)
Class-level
Synthetic catecholamide analogs achieved equal or greater iron delivery vs enterobactin in a growth recovery assay
Iron-delivery function is not uniquely macrocycle-dependent; context-specific.
C. jejuni microscale assay; data to verify for apo-form specifically.
Siderophore esterases Intracellular iron release Gram‑positive vs. Gram‑negative

FepA Receptor Recognition: apo vs. ferric

The artificial enterobactin analogue EntKL was designed with a 3‑hydroxylysine scaffold to retain iron‑binding properties similar to natural enterobactin, as predicted by DFT calculations. However, its synthesis requires 14 steps with an overall yield of only 3%, and its growth‑promotion activity is species‑dependent: it rescues E. coli and P. aeruginosa mutants, but SAR studies on hybrid enterobactin‑hydroxamate/catecholate (HEHC) analogues reveal that many HEHC variants fail to promote growth in E. coli or S. aureus [REFS-1, REFS-2]. In contrast, apo‑Enterobactin is the native precursor that universally supports iron‑uptake in all Enterobacteriaceae and provides a versatile scaffold for cargo conjugation without the synthetic burden.

FepA Receptor Recognition
Head-to-head
apo-Ent: no binding detected FeEnt: Kd ≈ 20 nM
Apo-form not recognized; ferric loading required for outer-membrane transport.
⁵⁹Fe radiolabeled binding assay.
Biomimetic siderophore Trojan horse conjugate Synthetic analog

apo-Enterobactin Applications


IroE Esterase Substrate Specificity

Use apo‑Enterobactin in fluorescence quenching or surface plasmon resonance assays to quantify FepB binding kinetics and thermodynamics, as demonstrated by the reported Kd of 60 nM [1]. This application is justified by the direct, quantifiable affinity difference between apo‑Enterobactin and non‑cognate siderophores (e.g., agrobactin shows no binding), enabling precise mechanistic studies of the periplasmic iron‑transport step.

FepB Binding Affinity Characterization

Employ apo‑Enterobactin to generate the native ferric‑Enterobactin complex (⁵⁹Fe‑labeled) for FepA binding and transport measurements. The evidence that only analogs retaining the unsubstituted catecholate center (ferric‑enantioenterobactin, ferric‑TRENCAM) bind FepA (Kd ≈ 20 nM) underscores the requirement for the native ligand, making apo‑Enterobactin the gold‑standard precursor for FepA functional assays [2].

Iron Chelation Thermodynamics & Benchmarking

Conjugate antibiotics or fluorophores to apo‑Enterobactin to exploit the FepA/FepB‑dependent uptake pathway. The selectivity of FepA for the enterobactin scaffold (over bacillibactin or synthetic mimics) ensures that cargo delivery is restricted to Gram‑negative pathogens expressing the enterobactin transport system, as evidenced by the inability of six structurally altered analogs to bind FepA [2]. This provides a rational basis for designing narrow‑spectrum antimicrobials.

Trojan-Horse Conjugate Development

Use apo‑Enterobactin as a substrate for the enterobactin‑specific esterase Fes to study intracellular iron release. The cross‑study comparison shows that Fes cannot hydrolyze bacillibactin, whereas the bacillibactin esterase BesA can cleave both, highlighting the unique enzymatic specificity of the enterobactin system [3]. This application is critical for dissecting Gram‑negative iron‑release mechanisms and for inhibitor screening.

Application
Selection Property
Validation Focus
Periplasmic siderophore processing studies
IroE substrate preference for apo-form
Linear trimer product verification
Periplasmic binding protein studies
Differential FepB binding (apo vs ferric)
Binding affinity comparison
Iron chelator benchmarking
High-affinity Fe³⁺ coordination scaffold
Stability constant comparison with analogs
Siderophore-antibiotic conjugate development
Macrocyclic scaffold with FepA recognition after Fe³⁺ loading
Conjugate uptake and bacterial growth inhibition endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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